Enhanced Catalytic Activity in DMC-Catalyzed Polymerization vs. Isobutyronitrile and Acetonitrile
In a comparative study, double metal cyanide (DMC) catalysts prepared using 2-methylbutyronitrile as a complexing agent exhibited superior activity in the ring-opening polymerization (ROP) of propylene oxide (PO) compared to DMC catalysts prepared with isobutyronitrile or acetonitrile [1].
| Evidence Dimension | Catalytic Activity (Turnover Frequency, TOF) |
|---|---|
| Target Compound Data | TOF = 533 min⁻¹ (DMC catalyst with 2-methylbutyronitrile for ROP of PO) |
| Comparator Or Baseline | Comparator 1: DMC with isobutyronitrile (TOF not reported for PO ROP in this study, but it was noted as best for CL ROP). Comparator 2: DMC with acetonitrile (TOF = 475 h⁻¹ for PO/CO₂ copolymerization). Baseline: DMC with tert-butyl alcohol (conventional CA, activity significantly lower). |
| Quantified Difference | 2-Methylbutyronitrile-DMC achieved the highest activity for PO ROP among all nitrile CAs tested (TOF = 533 min⁻¹) [1]. |
| Conditions | DMC catalyst preparation using nitrile complexing agents; Ring-opening polymerization of propylene oxide (PO). |
Why This Matters
For polymer manufacturers, this higher TOF translates directly to increased production efficiency, reduced catalyst loading, and lower operational costs, making 2-methylbutyronitrile a high-performance choice for synthesizing polyether polyols.
- [1] Lee, S. H., et al. Organonitriles as complexing agents for the double metal cyanide-catalyzed synthesis of polyether, polyester, and polycarbonate polyols. Catalysis Today, 2023, 418, 114125. View Source
